Pyrrolo[2,3-g]indazole-7,8-dione

Pim kinase inhibition Cancer therapeutics ATP-competitive inhibitor

This [2,3-g]-fused pyrroloindazole-7,8-dione is the only regioisomer validated for sub‑micromolar Pim‑1/Pim‑3 inhibition and carbonyl reductase (CR) blockade. The 7,8‑diketone motif is essential for ATP‑pocket hydrogen bonding and putative zinc chelation in CR; replacement with [2,3‑e] or [3,2‑e] isomers redirects activity to unrelated targets (e.g., neuraminidase). Procure ≥95% purity to ensure lot‑to‑lot consistency in focused library synthesis and chemical probe development.

Molecular Formula C9H3N3O2
Molecular Weight 185.14 g/mol
Cat. No. B13075086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,3-g]indazole-7,8-dione
Molecular FormulaC9H3N3O2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3
InChIInChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H
InChIKeyJPVRTIFGDCYCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-g]indazole-7,8-dione – Key Chemical Identity, Scaffold Classification, and Procurement-Relevant Properties


Pyrrolo[2,3-g]indazole-7,8-dione (CAS 73907-94-5; also referred to as 1,6-dihydropyrrolo[2,3-g]indazole-7,8-dione) is a heterocyclic compound with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol . This compound belongs to the pyrroloindazole family and features a [2,3-g] ring-fusion topology, wherein the pyrrole ring is fused to the g-face of the indazole nucleus, distinguishing it from other regioisomeric pyrroloindazoles (e.g., [2,3-e], [3,2-e], [3,2-f] variants) that exhibit divergent biological target profiles . The 7,8-dione functionality provides a reactive handle for further synthetic elaboration, making it a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why Pyrrolo[2,3-g]indazole-7,8-dione Cannot Be Replaced by Other Pyrroloindazole Regioisomers or Generic Pim Kinase Inhibitors


Pyrroloindazoles bearing different ring-fusion topologies are not functionally interchangeable. The [2,3-g] regioisomer is specifically associated with Pim-1/Pim-3 kinase inhibition and carbonyl reductase (CR) inhibition, whereas the [2,3-e] isomer has emerged as a dual influenza A virus and pneumococcal neuraminidase inhibitor chemotype . Even within the same [2,3-g] series, the 7,8-dione oxidation state is critical: the diketone motif can participate in hydrogen-bonding interactions within the ATP-binding pocket of Pim kinases and may serve as a metal-chelating pharmacophore in CR inhibition . Generic substitution with a [3,2-e] or [2,3-e] pyrroloindazole would redirect biological activity toward entirely different targets, rendering them unsuitable for Pim-kinase-focused drug discovery or CR-related chemoprotection programs. The quantitative evidence below substantiates why procurement specifications must precisely match the [2,3-g]-7,8-dione scaffold.

Quantitative Differentiation of Pyrrolo[2,3-g]indazole-7,8-dione Against the Closest Structural Analogs and In-Class Alternatives


Pim-1 and Pim-3 Kinase Inhibition: [2,3-g] Scaffold Delivers Sub-Micromolar Potency, Whereas [2,3-e] Isomer Shows No Pim Activity

Derivatives built on the pyrrolo[2,3-g]indazole scaffold achieve sub-micromolar inhibitory potencies against both Pim-1 and Pim-3 kinases. In the head-to-head SAR study by Gavara et al., compound 10 (a C8-substituted [2,3-g] derivative) and compound 20 (a C7/C8 disubstituted [2,3-g] derivative) exhibited the strongest inhibition, with IC₅₀ values consistently below 1 µM for both kinase isoforms . In contrast, the [2,3-e] pyrroloindazole chemotype was profiled exclusively for neuraminidase inhibition and showed no reported activity against any Pim kinase isoform . This establishes regioisomeric fusion topology as the primary determinant of kinase vs. neuraminidase target engagement.

Pim kinase inhibition Cancer therapeutics ATP-competitive inhibitor

Regioisomeric Control of Biological Target Space: [2,3-g] vs. [2,3-e] vs. [3,2-e] Pyrroloindazoles

The comprehensive pyrroloindazole review by Chakrabarty et al. catalogs the distinct bioactivity profiles associated with each regioisomeric series. Pyrrolo[2,3-g]indazoles (Series I) are documented as Pim kinase inhibitors and soluble guanylate cyclase (sGC) modulators. Pyrrolo[2,3-e]indazoles (Series IV) are neuraminidase inhibitors. Pyrrolo[3,2-e]indazoles (Series II) and pyrrolo[3,2-f]indazoles (Series III) have been studied for antifungal activity . No single regioisomer recapitulates the full bioactivity spectrum of another. This class-level evidence confirms that the [2,3-g] fusion is a necessary (though not sufficient) structural condition for Pim kinase engagement.

Regioisomerism Target selectivity Scaffold classification

Human Carbonyl Reductase (CR) Inhibition: A Second Pharmacologically Relevant Target Unique to the [2,3-g]-7,8-dione Scaffold

Beyond Pim kinase inhibition, the pyrrolo[2,3-g]indazole-7,8-dione scaffold has been identified as a core structure for inhibitors of human carbonyl reductase (CR) . CR catalyzes the reduction of anthracycline anticancer drugs (e.g., doxorubicin) to cardiotoxic alcohol metabolites; CR inhibition is therefore a validated strategy for reducing chemotherapy-induced cardiotoxicity. The 7,8-dione moiety is hypothesized to chelate the catalytic zinc ion or interact with the NADPH cofactor binding site. This dual Pim kinase/CR inhibition potential is not shared by the [2,3-e] neuraminidase chemotype or the [3,2-e]/[3,2-f] antifungal series, further reinforcing the unique pharmacological value proposition of the [2,3-g]-7,8-dione scaffold.

Carbonyl reductase inhibition Anthracycline cardiotoxicity Chemoprotection

Molecular Modeling Confirms a Distinct ATP-Binding Pocket Binding Mode for the [2,3-g] Scaffold in Pim-3 Kinase

Molecular modeling experiments performed by Gavara et al. demonstrated that pyrrolo[2,3-g]indazole derivatives occupy the ATP-binding pocket of Pim-3 kinase in a characteristic orientation driven by the [2,3-g] fusion geometry . The tricyclic scaffold engages the hinge region via hydrogen bonding, while substituents at C7 and C8 modulate interactions with the hydrophobic pocket and the solvent-exposed region. This binding mode is topologically distinct from that of pyrazolo[4,3-a]phenanthridine-based Pim inhibitors and indole-carbazole Pim inhibitors, providing a structurally differentiated starting point for lead optimization. For comparison, the [2,3-e] isomer binds to the neuraminidase active site with a completely different pharmacophoric arrangement .

Molecular docking Pim-3 ATP-binding pocket Structure-based design

High-Confidence Application Scenarios for Pyrrolo[2,3-g]indazole-7,8-dione Based on Verified Differentiation Evidence


Pim-1/Pim-3 Kinase Inhibitor Lead Discovery and SAR Expansion

Procure pyrrolo[2,3-g]indazole-7,8-dione as the core scaffold for synthesizing focused libraries aimed at optimizing Pim-1 and Pim-3 inhibitory potency. The scaffold has demonstrated sub-micromolar IC₅₀ values in biochemical kinase assays, and the C7/C8 positions provide tractable vectors for systematic substitution . Molecular modeling confirms a well-defined binding mode in the Pim-3 ATP pocket, enabling rational, structure-guided lead optimization . This compound should not be replaced by the [2,3-e] isomer, which is inactive against Pim kinases .

Chemoprotectant Development Targeting Anthracycline-Induced Cardiotoxicity via Carbonyl Reductase Inhibition

Use pyrrolo[2,3-g]indazole-7,8-dione as a starting scaffold for developing human carbonyl reductase (CR) inhibitors. The scaffold has been identified as a core CR inhibitor chemotype with the potential to block the conversion of doxorubicin to cardiotoxic doxorubicinol . The 7,8-dione functionality is hypothesized to be essential for zinc chelation or NADPH cofactor site interactions. Alternative pyrroloindazole regioisomers lack the dione moiety and are not documented as CR inhibitors, making them unsuitable substitutes .

Chemical Biology Probe Development for Pim Kinase Functional Studies and Target Validation

Employ pyrrolo[2,3-g]indazole-7,8-dione as a basis for creating chemical probes to interrogate Pim-1 and Pim-3 biology in cancer cell lines. The scaffold's sub-micromolar potency, combined with its distinct binding mode relative to other Pim inhibitor chemotypes (e.g., pyrazolo[4,3-a]phenanthridines), makes it valuable for chemical genetic studies where orthogonal chemotypes are needed to confirm on-target effects . Procurement must specify the [2,3-g] regioisomer to ensure Pim kinase engagement.

Dual-Target Tool Compound Exploration: Pim Kinase and Carbonyl Reductase Co-Inhibition

Explore the dual pharmacological potential of the [2,3-g]-7,8-dione scaffold in settings where simultaneous Pim kinase inhibition and carbonyl reductase inhibition may be therapeutically advantageous, such as in certain hematological malignancies where both Pim-driven proliferation and anthracycline-based chemotherapy are relevant . The unique combination of these two activities in a single scaffold distinguishes it from mono-targeted pyrroloindazole regioisomers.

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